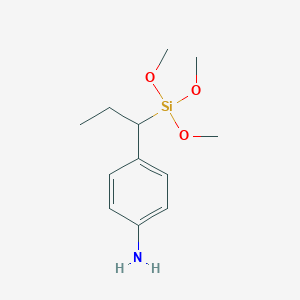

4-(1-(Trimethoxysilyl)propyl)aniline

Description

BenchChem offers high-quality 4-(1-(Trimethoxysilyl)propyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(Trimethoxysilyl)propyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

923568-37-0 |

|---|---|

Molecular Formula |

C12H21NO3Si |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

4-(1-trimethoxysilylpropyl)aniline |

InChI |

InChI=1S/C12H21NO3Si/c1-5-12(17(14-2,15-3)16-4)10-6-8-11(13)9-7-10/h6-9,12H,5,13H2,1-4H3 |

InChI Key |

GXPSVCDQUGCMTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)[Si](OC)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

4-(1-(Trimethoxysilyl)propyl)aniline chemical structure and properties

The following technical guide details the structure, properties, and applications of 4-(1-(Trimethoxysilyl)propyl)aniline , a specialized organosilane coupling agent.[1] This document is designed for researchers in surface chemistry, materials science, and drug delivery systems.[1]

Structure, Reactivity, and Surface Functionalization Protocols

Executive Summary

4-(1-(Trimethoxysilyl)propyl)aniline (CAS: 320342-30-1) is a bifunctional organosilane characterized by an aromatic amine and a hydrolyzable trimethoxysilyl group.[1][2] Unlike common "gamma-silanes" (e.g., APTES or 3-aminopropyltrimethoxysilane) where the silicon atom is separated from the functional group by a flexible propyl spacer, this molecule features a benzylic silane architecture.[1] The silicon atom is attached to the alpha-carbon (C1) of the propyl chain, which is directly bonded to the aniline ring.[1]

This structural distinction confers unique physicochemical properties:

-

Steric Hindrance: The proximity of the phenyl ring to the silicon center retards hydrolysis and condensation rates compared to linear analogs.[1]

-

Rigidity: The short, benzylic linkage reduces the conformational freedom of the amine, useful for precise molecular orientation on surfaces.[1]

-

Reactivity: The benzylic C-Si bond is electronically distinct, offering different stability profiles under acidic/basic conditions compared to alkyl-silanes.[1]

Chemical Structure & Identity

Structural Analysis

The molecule consists of a p-substituted aniline ring.[1] The substituent at the 4-position is a 1-(trimethoxysilyl)propyl group.[1]

-

Chirality: The C1 carbon (benzylic position) is a chiral center.[1] Commercial preparations are typically racemic mixtures (

).[1]

Figure 1: Structural connectivity of 4-(1-(Trimethoxysilyl)propyl)aniline.[1] Note the steric crowding at the benzylic C1 position.[1]

Physicochemical Properties

| Property | Value | Context |

| CAS Number | 320342-30-1 | Specific to the 1-isomer (alpha-silane).[1] |

| Appearance | Colorless to pale yellow liquid | Typical for aniline derivatives.[1] |

| Boiling Point | >300°C (Predicted) | High due to molecular weight and polarity.[1] |

| Solubility | Toluene, Ethanol, THF, DMF | Compatible with non-protic organic solvents.[1] |

| Hydrolytic Stability | Moderate | Slower hydrolysis than gamma-silanes due to steric bulk.[1] |

| pKa (Amine) | ~4.6 | Typical for aniline; less basic than aliphatic amines.[1] |

Reactivity & Surface Chemistry Mechanics[1]

The "Alpha-Effect" in Silanization

In standard coupling agents (e.g., 3-aminopropyltrimethoxysilane), the silicon is at the gamma position (C3).[1] In 4-(1-(Trimethoxysilyl)propyl)aniline, the silicon is at the alpha position (C1).[1]

-

Hydrolysis Mechanism: The methoxy groups (-OMe) must hydrolyze to silanols (-Si-OH) to react with surface hydroxyls.[1] The bulky phenyl group adjacent to the silicon atom creates steric hindrance, slowing the approach of water molecules.[1]

-

Implication: Longer reaction times or catalysts (e.g., acetic acid) are required compared to APTES.[1]

-

-

Condensation: Once hydrolyzed, the silanols condense with surface silanols (Si-OH) on glass/silica.[1] The rigidity of the benzylic attachment favors a more ordered, upright orientation if packing density is controlled.[1]

Stability Warning: Protodesilylation

Benzylic C-Si bonds are weaker than alkyl C-Si bonds.[1] Under strong acidic or basic conditions, protodesilylation can occur, cleaving the organic moiety from the silicon anchor.[1]

-

Reaction: Ar-CH(Si)-R + H+ → Ar-CH2-R + Si+

-

Precaution: Avoid pH < 2 or pH > 10 during processing or application.[1]

Figure 2: Step-wise mechanism of surface functionalization.[1] The hydrolysis step is the rate-limiting step for this sterically hindered silane.[1]

Experimental Protocol: Surface Functionalization

Objective: Covalent attachment of 4-(1-(Trimethoxysilyl)propyl)aniline to a silicon wafer or glass slide.[1]

Materials

-

Substrate: Silicon wafer (Piranha-cleaned) or Glass slide.

-

Silane: 4-(1-(Trimethoxysilyl)propyl)aniline (95%+).[1]

-

Solvent: Anhydrous Toluene (Critical to prevent bulk polymerization).[1]

-

Catalyst: Glacial Acetic Acid (Optional, promotes hydrolysis).[1]

-

Equipment: Nitrogen glovebox or Schlenk line, spin coater (optional).

Step-by-Step Methodology

-

Substrate Activation (Critical):

-

Silane Solution Preparation:

-

Prepare a 1-2% (v/v) solution of the silane in anhydrous toluene.

-

(Optional) Add 0.1% acetic acid to catalyze methoxy hydrolysis if reaction time is limited.[1]

-

-

Deposition (Immersion Method):

-

Washing (Self-Validation Step):

-

Curing:

-

Bake substrate at 110°C for 30–60 minutes .

-

Why: Drives the condensation reaction (Si-OH + HO-Si → Si-O-Si), locking the silane to the surface.[1]

-

Applications in Research

Biosensor Interfaces

The aniline amine group serves as a versatile handle for biomoconjugation.[1]

-

Mechanism: The aromatic amine can be converted to a diazonium salt or reacted with aldehydes (Schiff base) to immobilize enzymes or antibodies.[1]

-

Advantage: The short, rigid linker prevents "flopping" of the attached biomolecule, potentially improving sensor sensitivity compared to long-chain flexible linkers.[1]

Electronic Materials

Used in Self-Assembled Monolayers (SAMs) for organic electronics.

-

Work Function Tuning: The dipole moment of the aniline derivative modifies the work function of electrodes (e.g., ITO or Gold).[1]

-

Charge Injection: The conjugated phenyl ring facilitates hole injection in OLEDs or organic photovoltaics.[1]

Drug Delivery Systems[1]

-

Linker Chemistry: Can be used to attach drugs to silica nanoparticles (MSNs).[1]

-

Cleavability: The benzylic nature allows for potential triggered release mechanisms under specific oxidative or acidic conditions (protodesilylation), releasing the drug payload.[1]

References

-

Parchem Fine & Specialty Chemicals. (n.d.).[1] 4-(1-(Trimethoxysilyl)propyl)aniline Product Specification. Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary: N-[3-(Trimethoxysilyl)propyl]aniline (Comparative Isomer).[1] Retrieved from [1]

-

Arkles, B. (2014).[1] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest, Inc.[1] Technical Brochure.

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard reference for amine conjugation protocols).

-

EPA CompTox Dashboard. (n.d.). DTXSID00854207: 4-(1-(Trimethoxysilyl)propyl)aniline.[1][2] Retrieved from [1]

Sources

- 1. CN101095064B - Low refractive index fluoropolymer coating compositions for antireflective polymer films - Google Patents [patents.google.com]

- 2. parchem.com [parchem.com]

- 3. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]

- 4. N-[3-(三甲氧基甲硅基)丙基]苯胺 | Sigma-Aldrich [sigmaaldrich.com]

N-[3-(Trimethoxysilyl)propyl]aniline synthesis pathway and mechanism.

[1][2][3]

Executive Summary

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) serves as a critical bridge in materials science, linking organic polymers (via the secondary amine/phenyl group) to inorganic substrates (via trimethoxysilyl hydrolysis).[1][2] Its synthesis is primarily achieved through the nucleophilic substitution (

This guide focuses on the Direct Alkylation Pathway , the industry-standard method due to its atom economy and scalability.[2] Success in this synthesis relies heavily on moisture control to prevent premature silane hydrolysis and the management of the hydrochloric acid (HCl) byproduct, which can autocatalyze side reactions.[2]

Chemical Architecture & Properties

Before detailing the pathway, the structural constraints must be defined.[2]

| Property | Specification |

| IUPAC Name | N-[3-(Trimethoxysilyl)propyl]aniline |

| CAS Number | 3068-76-6 |

| Molecular Formula | |

| Molecular Weight | 255.39 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~310°C (at 760 mmHg); typically distilled at reduced pressure (e.g., 135°C @ 0.3 Torr) |

| Key Reactivity | Methoxy groups: Hydrolytically unstable (moisture sensitive).[1][3][4][5][6][7][8] Amine: Secondary, nucleophilic, prone to oxidation.[2] |

Mechanistic Pathway

The synthesis follows a bimolecular nucleophilic substitution (

Reaction Stages

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electron-deficient carbon attached to the chlorine in CPTMS.[2]

-

Transition State: A pentacoordinate-like transition state forms where the C-N bond is forming and the C-Cl bond is breaking.[1][2]

-

Leaving Group Departure: Chloride (

) is expelled, yielding a protonated secondary amine intermediate.[1][2] -

Deprotonation: A base (typically excess aniline in the reaction mixture) abstracts the proton, generating the neutral product and an anilinium chloride salt.[2]

Mechanistic Visualization

The following diagram illustrates the reaction kinetics and intermediate states.

Synthesis Protocol (Industrial Standard)

Safety Warning: Aniline is toxic and absorbs through the skin.[1][2][9] Chlorosilanes release HCl.[1][2] Perform all steps in a fume hood with appropriate PPE.

Materials

-

Precursor A: Aniline (99.5%, dried over KOH or molecular sieves).[1][2]

-

Precursor B: 3-Chloropropyltrimethoxysilane (CPTMS) (98%+).[1][2]

-

Acid Scavenger: Excess Aniline (recommended molar ratio 2:1 to 3:1 Aniline:CPTMS).[1][2]

-

Inert Gas: Dry Nitrogen (

) or Argon.[1][2]

Step-by-Step Workflow

Step 1: Inertization & Charging [1]

-

Objective: Eliminate moisture to prevent methoxy hydrolysis.[1][2]

-

Action: Purge a 3-neck round-bottom flask (equipped with a reflux condenser, dropping funnel, and thermometer) with dry

for 30 minutes. -

Charge: Add Aniline (Excess, e.g., 3.0 equivalents). Heat to 100°C .

Step 2: Controlled Addition (The Reaction)

-

Objective: Manage exotherm and ensure kinetic control.

-

Action: Add CPTMS dropwise over 60–90 minutes.

-

Condition: Maintain temperature between 110°C – 130°C .

-

Observation: The solution will darken, and white/off-white precipitate (Aniline Hydrochloride) will begin to form.[1][2]

Step 3: Post-Reaction Soak

-

Objective: Drive conversion to completion.

-

Action: Hold temperature at 130°C for 4–6 hours. Monitor reaction progress via GC (disappearance of CPTMS).

Step 4: Filtration (Workup)

-

Objective: Remove the salt byproduct.

-

Action: Cool the mixture to ~50°C. Filter the suspension under

pressure or vacuum (using a coarse frit) to remove the solid Aniline Hydrochloride. -

Note: The filter cake should be washed with a small amount of dry toluene (optional) to recover entrained product, though neat filtration is preferred to avoid solvent stripping later.[2]

Step 5: Purification

-

Objective: Isolate pure TMSPA.

-

Action: Perform fractional vacuum distillation.

-

Fraction 1: Unreacted Aniline (Recover for reuse).

-

Fraction 2: Product (TMSPA). Collect at 135–140°C @ 0.3 Torr (or equivalent pressure/temp).

-

Process Visualization

Critical Process Parameters (CPP)

The following parameters determine yield and purity.

| Parameter | Optimal Range | Impact of Deviation |

| Stoichiometry | 2.5:1 to 3:1 (Aniline:CPTMS) | Too Low: Incomplete conversion; difficult to stir due to heavy salt formation.[1][2] Too High: Excessive energy cost in distillation.[1][2] |

| Temperature | 120°C – 140°C | <100°C: Reaction is kinetically sluggish.[1][2] >160°C: Risk of thermal degradation and polymerization of silanes.[1][2] |

| Moisture | < 50 ppm | High Moisture: Hydrolysis of methoxy groups |

| Time | 4 – 8 Hours | Insufficient: Low yield.[1][2] Excessive: Discoloration (oxidation of aniline).[1][2] |

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

-

NMR (CDCl

-

FTIR:

-

Appearance:

References

-

Smolecule. (2023).[1][2] Synthesis Methods of N-[3-(Trimethoxysilyl)propyl]aniline. Link

-

ChemicalBook. (2026).[1][2] General procedure for the synthesis of N-phenyl-3-aminopropyltrimethoxysilane. Link

-

PubChem. (2026).[1][2] Compound Summary: N-[3-(Trimethoxysilyl)propyl]aniline.[1][3][4][2][5][6][7][8][10][11] National Library of Medicine.[1][2] Link

-

Santa Cruz Biotechnology. (2025).[1][2] Product Data Sheet: N-[3-(Trimethoxysilyl)propyl]aniline. Link

-

Co-Formula. (2025). Technical Data: CFS-8766 N-phenyl-3-Aminopropyltrimethoxysilane.[1][2][12] Link

Sources

- 1. N-Phenyl-3-aminopropyltrimethoxysilane | C12H21NO3Si | CID 76476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE | 3068-76-6 [chemicalbook.com]

- 4. CAS 3068-76-6: N-Phenyl-3-aminopropyltrimethoxysilane [cymitquimica.com]

- 5. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - N-[3-(trimethoxysilyl)propyl]aniline (C12H21NO3Si) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 10. N-[3-(Trimethoxysilyl)propyl]aniline | CAS 3068-76-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]

- 12. N-phenyl-3-Aminopropyltrimethoxysilane Cas 3068-76-6 | Co-Formula [cfmats.com]

Physicochemical properties of Trimethoxy[3-(phenylamino)propyl]silane.

Executive Summary

Trimethoxy[3-(phenylamino)propyl]silane (CAS: 3068-76-6) is a bifunctional organosilane characterized by a secondary amine linked to a phenyl group (aniline derivative) and a hydrolyzable trimethoxysilyl tail. Unlike standard primary amine silanes (e.g., APTES), the inclusion of the phenyl ring significantly alters the electronic and steric profile of the amine, introducing π-π interaction capabilities and reducing basicity.

This guide details the physicochemical properties, hydrolysis kinetics, and critical experimental protocols for utilizing this silane in drug development workflows, specifically for chromatographic stationary phase synthesis and impurity scavenging .

Chemical Identity & Structural Analysis

The molecule consists of three distinct functional regions, each dictating a specific aspect of its utility in research and development.

-

The Anchor (Trimethoxysilyl Group): The reactive terminus that hydrolyzes to form silanols (Si-OH), enabling covalent attachment to inorganic substrates (silica, glass, metal oxides) via siloxane bonds (Si-O-Si).[1]

-

The Spacer (Propyl Chain): A hydrophobic C3 linker that provides steric freedom, allowing the functional headgroup to extend away from the substrate surface.

-

The Functional Head (N-Phenylamine): A secondary amine conjugated to an aromatic ring. The phenyl group acts as an electron-withdrawing group via resonance, making the nitrogen lone pair less available for protonation compared to alkyl amines. This unique electronic environment facilitates π-π stacking interactions with aromatic analytes.

| Attribute | Detail |

| IUPAC Name | N-[3-(Trimethoxysilyl)propyl]aniline |

| Common Synonyms | N-Phenylaminopropyltrimethoxysilane; TMSPA |

| CAS Number | 3068-76-6 |

| Molecular Formula | C₁₂H₂₁NO₃Si |

| SMILES | CO(OC)OC |

Physicochemical Data Profile

The following data aggregates experimentally verified values essential for process engineering and safety assessments.

| Property | Value | Condition / Note |

| Molecular Weight | 255.39 g/mol | - |

| Physical State | Liquid | Clear, colorless to light yellow |

| Boiling Point | ~310°C | Atmospheric pressure (extrapolated) |

| Boiling Point (Vacuum) | 132–135°C | @ 0.3 mmHg [1] |

| Density | 1.07 g/mL | @ 25°C [2] |

| Refractive Index ( | 1.504 – 1.506 | @ 20°C [3] |

| Flash Point | >110°C | Closed Cup (High thermal stability) |

| Solubility | Reacts with water | Soluble in alcohols, toluene, DCM |

| Hydrolytic Sensitivity | High | Releases Methanol upon contact with moisture |

Reactivity & Hydrolysis Mechanics (Expertise & Causality)

Understanding the hydrolysis mechanism is critical for reproducible surface modification. Unlike simple alkyl silanes, the secondary amine in TMSPA can act as an internal catalyst, though less effectively than primary amines due to the phenyl ring's electron delocalization.

The Hydrolysis-Condensation Pathway

The reaction proceeds in two stages:[2]

-

Hydrolysis: Methoxy groups (

) are displaced by water, generating silanols ( -

Condensation: Silanols react with surface hydroxyls or neighboring silanols to form a cross-linked siloxane network.[2]

Critical Insight: The reaction is pH-dependent. In neutral conditions, hydrolysis is slow. For optimal monolayer formation, acid catalysis (pH 4–5) is preferred to accelerate hydrolysis while suppressing rapid bulk polymerization, ensuring the silane reaches the surface before precipitating.

Figure 1: Step-wise mechanistic pathway of TMSPA from precursor to surface attachment. Control of water content is the rate-limiting factor.

Application in Drug Development

In pharmaceutical R&D, TMSPA is not an API but a critical process tool .

A. Mixed-Mode Chromatography (HPLC)

Standard C18 columns often fail to retain polar aromatic compounds. Modifying silica with TMSPA creates a "Phenyl-Amino" stationary phase.

-

Mechanism: The phenyl ring provides

interactions for retaining aromatics, while the secondary amine offers weak anion-exchange capacity and hydrogen bonding. -

Utility: Separation of polyaromatic hydrocarbons (PAHs), aromatic amines, and structural isomers in drug metabolites.

B. Solid-Phase Extraction (SPE) & Scavenging

The secondary amine can covalently capture electrophilic impurities (e.g., acid chlorides, isocyanates) from reaction mixtures without releasing the scavenger into the solution (since it is tethered to silica).

Experimental Protocol: Surface Functionalization of Silica

Objective: Covalent attachment of TMSPA to silica gel (5 µm particle size) for chromatographic applications.

Safety Pre-check:

-

Perform in a fume hood.

-

Wear butyl rubber gloves (methanol/toluene resistance).

-

Warning: Reaction generates Methanol.

Reagents:

-

Activated Silica Gel (dried at 120°C for 4h).

-

Anhydrous Toluene (Solvent).

-

Acetic Acid (Catalyst).

Step-by-Step Workflow:

-

Surface Activation: Suspend 10 g of dried silica in 100 mL anhydrous toluene. Sonicate for 15 mins to disperse aggregates.

-

Catalysis: Add 0.5 mL of Acetic Acid (optional, maintains acidic environment to prevent self-polymerization).

-

Silane Addition: Add 2.0 mL of TMSPA dropwise under inert atmosphere (

).-

Why? Dropwise addition prevents high local concentrations that favor bulk polymerization over surface grafting.

-

-

Reflux: Heat mixture to reflux (110°C) for 12–24 hours.

-

Validation: The high temperature drives the condensation reaction (elimination of water).

-

-

Washing: Filter the solid. Wash sequentially with Toluene

Methanol-

Why? Toluene removes unreacted silane; Methanol removes hydrolysis byproducts; Acetone aids drying.

-

-

Curing: Dry the modified silica at 80°C under vacuum for 6 hours.

Figure 2: Workflow for the silanization of silica particles. Rigorous washing is required to ensure only covalently bonded silane remains.

Quality Control & Validation

To ensure the protocol was successful (Self-Validating System):

-

FTIR Spectroscopy: Look for the appearance of aromatic C-H stretching bands (

) and ring breathing modes ( -

Elemental Analysis (CHN): An increase in Carbon and Nitrogen % confirms loading.

-

Calculation: Surface Coverage (

) can be calculated from %C increase using the Berendsen de Galan equation.

-

-

Wettability: The surface should become more hydrophobic (higher contact angle) compared to the hydrophilic blank silica.

References

-

Gelest, Inc. (2023). N-Phenylaminopropyltrimethoxysilane Technical Data Sheet. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: Trimethoxy[3-(phenylamino)propyl]silane.[3][5][4][6] National Library of Medicine. Retrieved from [Link]

- Arkles, B. (2006). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Technical Brochure. (Foundational text on silane hydrolysis mechanics).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3068-76-6 | CAS DataBase [m.chemicalbook.com]

- 5. Trimethoxy[3-(phenylamino)propyl]silane | CymitQuimica [cymitquimica.com]

- 6. N-(3-(Trimethoxysilyl)propyl)aniline | CAS#:3068-76-6 | Chemsrc [chemsrc.com]

Hydrolysis and condensation kinetics of aminosilanes.

An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of Aminosilanes

Authored by: Gemini, Senior Application Scientist

Introduction

Aminosilanes are a class of organosilicon compounds that play a pivotal role in materials science, particularly as coupling agents to promote adhesion between organic polymers and inorganic substrates.[1] Their bifunctional nature, possessing both a hydrolyzable silicon-alkoxy group and an organic amino group, allows them to act as a molecular bridge, forming durable chemical links between dissimilar materials.[1] The efficacy of aminosilanes is fundamentally governed by the kinetics of two key reactions: hydrolysis and condensation. A thorough understanding of these kinetic processes is paramount for researchers, scientists, and drug development professionals aiming to optimize formulations and achieve superior material properties in applications ranging from composites and adhesives to surface modification and bioconjugation.

This technical guide provides a comprehensive exploration of the core principles governing the hydrolysis and condensation kinetics of aminosilanes. We will delve into the reaction mechanisms, explore the critical factors that influence reaction rates, and detail the analytical techniques employed to monitor these processes, offering field-proven insights to bridge theory with practical application.

Core Mechanisms: A Tale of Two Reactions

The transformation of aminosilanes from monomeric species to a cross-linked siloxane network proceeds through a two-step process: hydrolysis followed by condensation.

Hydrolysis: The Activation Step

The initial step involves the hydrolysis of the alkoxy groups (e.g., methoxy or ethoxy) on the silicon atom in the presence of water to form silanol (Si-OH) groups.[1] This reaction is a stepwise process, with each alkoxy group being sequentially replaced by a hydroxyl group.[2]

R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH

The amino group in aminosilanes plays a crucial role in this stage. It readily dissolves in water and, due to its basicity, can catalyze the hydrolysis reaction. This self-catalysis means that aminosilanes can hydrolyze rapidly even in neutral water, a distinct characteristic compared to other organosilanes that often require acidic or basic catalysts.[3] The rate of hydrolysis is also influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than ethoxy groups.[2]

Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si).[1] This process can occur between two silanol groups (releasing water) or between a silanol group and an unhydrolyzed alkoxy group (releasing alcohol).

2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The condensation reaction leads to the formation of oligomers and eventually a cross-linked polymer network. The structure of this network can range from linear chains to more complex three-dimensional structures.[4] Similar to hydrolysis, the amino group can also catalyze the condensation process.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential and competing reactions of aminosilane hydrolysis and condensation.

Sources

Solubility and stability of 4-(1-(Trimethoxysilyl)propyl)aniline in organic solvents

An In-depth Technical Guide to the Solubility and Stability of Anilinosilanes in Organic Solvents

Introduction

4-(1-(Trimethoxysilyl)propyl)aniline and its isomers are bifunctional organosilanes that serve as crucial molecular bridges in advanced materials. Possessing both an organic-reactive aniline group and an inorganic-reactive trimethoxysilyl group, these molecules are indispensable as coupling agents, surface modifiers, and adhesion promoters. In fields like drug development and materials science, they are leveraged to enhance the compatibility between organic polymers and inorganic substrates, such as silica-based nanoparticles or medical implants.

The efficacy of these anilinosilanes is fundamentally dependent on their behavior in solution prior to application. Their solubility dictates the choice of solvent for formulation, while their chemical stability determines the shelf-life and reactivity of the working solution. The primary challenge associated with this class of compounds is the inherent reactivity of the trimethoxysilyl group, which is susceptible to hydrolysis, even in the presence of trace amounts of water. This inevitable reaction initiates a cascade of condensation events, ultimately altering the molecular structure and compromising the performance of the agent.

This guide provides a comprehensive technical overview of the solubility and stability of 4-(1-(Trimethoxysilyl)propyl)aniline and related anilinosilanes in organic solvents. It offers field-proven insights into the mechanisms of degradation, protocols for solubility and stability assessment, and best practices for handling and storage, ensuring that researchers and developers can harness the full potential of these versatile molecules.

Section 1: Physicochemical Properties and Structural Considerations

The precise isomer, 4-(1-(Trimethoxysilyl)propyl)aniline, is not widely documented. Therefore, this guide will draw upon data from closely related and more commercially common isomers, such as N-[3-(Trimethoxysilyl)propyl]aniline and (p-Aminophenyl)trimethoxysilane, to provide a robust understanding of the chemical behavior of this class of compounds. The fundamental principles of solubility and stability are governed by the two key functional moieties and are broadly applicable across these structural variations.

The core structure consists of:

-

Aniline Moiety: The aromatic ring and amino group lend a degree of polarity to the molecule, influence its basicity, and provide a reactive site for further chemical modification or interaction with polymer matrices.

-

Alkyl Spacer: A propyl chain links the aniline and silyl functionalities, providing flexibility.

-

Trimethoxysilyl Group: This is the inorganic-reactive head of the molecule. The silicon-oxygen bonds are labile and are the primary sites of hydrolysis.

A summary of the key physicochemical properties for a common isomer is presented below.

Table 1: Physicochemical Properties of N-[3-(Trimethoxysilyl)propyl]aniline (CAS: 3068-76-6)

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₃Si | [1] |

| Molecular Weight | 255.39 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | ~310 °C | [2][4] |

| Density | ~1.07 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | ~1.506 | [2][4] |

| Flash Point | >110 °C (>230 °F) | [2] |

Section 2: Solubility in Organic Solvents

The solubility of anilinosilanes is governed by the classic principle of "like dissolves like." The molecule's dual nature—a somewhat polar aniline head and a less polar alkyl-silyl tail—allows for broad compatibility with a range of organic solvents.

Theoretical Framework and Solvent Compatibility

Silane coupling agents are generally soluble in common organic solvents such as toluene, xylene, and acetone.[5] The choice of solvent is critical, as it not only needs to dissolve the silane but must also be compatible with the intended application and, most importantly, not adversely affect the silane's stability.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Xylene, Hexane): These solvents effectively dissolve the alkyl and aromatic portions of the molecule. Anilinosilanes typically exhibit good solubility in these media.[5][6] They are an excellent choice for minimizing hydrolysis, provided the solvent is anhydrous.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents are also highly effective at dissolving anilinosilanes. However, they are often more hygroscopic than nonpolar solvents, and rigorous drying is required to prevent moisture-induced degradation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While anilinosilanes will dissolve in alcohols, the use of these solvents is a significant compromise. The protic nature of alcohols, combined with the presence of water (which is rarely completely absent), can accelerate hydrolysis and also lead to transesterification reactions, where the methoxy groups on the silicon are exchanged for ethoxy groups, for instance.

Table 2: General Solubility of Anilinosilanes in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Key Considerations |

| Nonpolar Aprotic | Toluene, Xylene, Hexane | High | Preferred for stability; use anhydrous grade. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate, DMF | High | Effective solvents, but must be rigorously dried. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | Not recommended for storage. Accelerates hydrolysis and can cause transesterification. Use only for immediate application where pre-hydrolysis is desired. |

| Chlorinated | Dichloromethane, Chloroform | High | Good solubility, but must be anhydrous. Check for compatibility with the final application. |

Experimental Protocol for Solubility Determination

This protocol provides a straightforward, qualitative-to-quantitative method for assessing solubility. The causality behind this procedure is to systematically increase the solvent-to-solute ratio until complete dissolution is observed, thereby establishing the solubility limit.

Materials:

-

4-(1-(Trimethoxysilyl)propyl)aniline

-

A range of anhydrous organic solvents (e.g., toluene, THF, ethanol)

-

Small, dry glass vials (e.g., 4 mL) with caps

-

Calibrated pipettes or burette

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried in an oven at >100 °C and cooled in a desiccator before use.

-

Analyte Measurement: Accurately weigh a small, known mass of the anilinosilane (e.g., 100 mg) into a vial.

-

Initial Solvent Addition: Add a measured volume of the chosen anhydrous solvent (e.g., 1.0 mL) to the vial.

-

Dissolution Attempt: Cap the vial and vortex for 1-2 minutes. Visually inspect for any undissolved material against a dark background.

-

Incremental Addition: If the solute is not fully dissolved, add another measured aliquot of the solvent (e.g., 0.5 mL). Vortex again and re-inspect.

-

Endpoint Determination: Repeat step 5 until the solution becomes completely clear. The total volume of solvent added is the volume required to dissolve the initial mass of the silane.

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L. For example, if 100 mg of silane dissolved in a total of 2.5 mL of solvent, the solubility is 40 mg/mL.

Section 3: Stability and Degradation Pathways

The stability of anilinosilanes in organic solvents is almost entirely dictated by the chemistry of the trimethoxysilyl group. The presence of water, even at parts-per-million levels, can initiate a cascade of hydrolysis and condensation reactions that are often irreversible.

The Hydrolysis and Condensation Cascade

The degradation process occurs in two primary stages:

-

Hydrolysis: The trimethoxysilyl group reacts with water in a stepwise manner, replacing the methoxy (-OCH₃) groups with hydroxyl groups (silanols, -OH) and releasing methanol as a byproduct.[7] This reaction is the rate-determining step and can be catalyzed by either acids or bases.[7][8] The silanol is most stable in a slightly acidic pH range of 3-4.[9]

Si(OCH₃)₃ + H₂O ⇌ (HO)Si(OCH₃)₂ + CH₃OH (HO)Si(OCH₃)₂ + H₂O ⇌ (HO)₂Si(OCH₃) + CH₃OH (HO)₂Si(OCH₃) + H₂O ⇌ (HO)₃Si + CH₃OH

-

Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining methoxy groups) to form stable siloxane (Si-O-Si) bonds.[7][10] This process releases water or methanol and results in the formation of dimers, oligomers, and eventually, larger polymeric networks.[5]

2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This condensation is detrimental in most applications where a monomeric, reactive silane is required to bond to a surface. Once the silane has self-condensed in solution, its ability to act as an effective coupling agent is significantly diminished.

Caption: Stepwise hydrolysis of a trimethoxysilane to a silanetriol.

Caption: Condensation of two silanetriol molecules to form a siloxane bond.

Factors Influencing Stability

-

Water Concentration: This is the single most critical factor. Anhydrous solvents (<50 ppm water) are mandatory for preparing stock solutions with a reasonable shelf-life.

-

Atmospheric Moisture: Anilinosilanes are moisture-sensitive.[2][3] Containers should be blanketed with an inert gas (e.g., argon or nitrogen) and sealed tightly. Handling should be performed in a glove box or with techniques that minimize exposure to air.

-

Temperature: Storage at lower temperatures (e.g., 2-8 °C) will slow the kinetics of hydrolysis and condensation.

-

pH: Trace acidic or basic impurities in the solvent or on glassware can catalyze hydrolysis. Glassware should be neutralized if necessary.

Section 4: Analytical Methods for Stability Assessment

A self-validating stability study is essential to establish the shelf-life of an anilinosilane solution under specific storage conditions. The goal is to quantify the rate of hydrolysis and condensation over time.

Experimental Protocol for a Stability Study

This protocol is designed to monitor the chemical integrity of the silane solution over a defined period. The choice of multiple, complementary analytical techniques provides a self-validating system, ensuring the trustworthiness of the results.

Procedure:

-

Solution Preparation: Prepare a solution of the anilinosilane in the chosen anhydrous solvent at the desired concentration (e.g., 5% w/v). Prepare this solution under an inert atmosphere.

-

Aliquoting: Dispense the solution into multiple small, sealed vials to avoid contaminating the bulk stock with repeated sampling.

-

Time Points: Designate specific time points for analysis (e.g., t=0, 24h, 1 week, 1 month, 3 months).

-

Storage: Store the vials under the desired conditions (e.g., refrigerated at 4°C, room temperature).

-

Analysis: At each time point, retrieve a vial and perform a suite of analyses as described below. The t=0 analysis serves as the baseline reference.

Recommended Analytical Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for qualitative monitoring. The disappearance of Si-O-CH₃ bands and the appearance of a broad Si-OH stretch (~3200-3500 cm⁻¹) and Si-O-Si bands (~1000-1100 cm⁻¹) are clear indicators of hydrolysis and condensation.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides quantitative data.

-

¹H NMR: The integral of the methoxy proton signal (~3.6 ppm) will decrease relative to the aromatic or alkyl protons as hydrolysis proceeds. The formation of methanol will give rise to a new singlet.

-

²⁹Si NMR: This is a powerful technique for speciating the silicon environment. Distinct signals will appear for the starting trimethoxysilane, the various hydrolyzed intermediates, and the condensed siloxane species.[11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to quantify the amount of methanol byproduct formed, providing a direct measure of the extent of hydrolysis.[11][12]

Caption: Experimental workflow for assessing anilinosilane stability.

Conclusion

4-(1-(Trimethoxysilyl)propyl)aniline and its isomers are powerful but sensitive chemical tools. Their successful application hinges on a thorough understanding of their behavior in organic solvents. While generally soluble in a wide array of common non-aqueous media, their stability is perpetually challenged by the presence of moisture. The hydrolysis and subsequent condensation of the trimethoxysilyl group is the primary degradation pathway, leading to a loss of efficacy.

For researchers, scientists, and drug development professionals, the key to harnessing these molecules lies in rigorous control of the experimental environment. The use of anhydrous solvents, handling under inert atmosphere, and storage at cool temperatures are paramount. By implementing robust analytical protocols to monitor the stability of solutions over time, users can ensure that the silane coupling agent remains in its active, monomeric form, thereby guaranteeing reproducible and effective performance in the final application.

References

-

Trimethoxysilane - Wikipedia. Wikipedia. Available from: [Link]

-

Mishra, A., et al. (2011). Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces. Langmuir. Available from: [Link]

-

Study on analysis method for reaction of silane coupling agent on inorganic materials. ResearchGate. Available from: [Link]

-

Silane Coupling Agents. Gelest. Available from: [Link]

-

4-(Trimethoxysilyl)aniline. PubChem, National Institutes of Health. Available from: [Link]

- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.

- Method for performing qualitative analysis method on silane coupling agent in rubber. Google Patents.

-

Silane - Solubility of Things. Solubility of Things. Available from: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]

-

N-(3-(Trimethoxysilyl)propyl)aniline. Chemsrc. Available from: [Link]

-

What is the solubility of A Silane Coupling Agent?. KBR. Available from: [Link]

-

Eliades, G., et al. (2018). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. Dental Materials. Available from: [Link]

-

4-Nitro-N-[3-(trimethoxysilyl)propyl]aniline. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA). Available from: [Link]

-

Ishida, H. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Defense Technical Information Center (DTIC). Available from: [Link]

-

Discussion On The Solubility Of Silane And Related Issues. KBR. Available from: [Link]

-

N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE. Chemdad. Available from: [Link]

-

Aniline (CAS 62-53-3). Cheméo. Available from: [Link]

Sources

- 1. N-(3-(Trimethoxysilyl)propyl)aniline | CAS#:3068-76-6 | Chemsrc [chemsrc.com]

- 2. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE | 3068-76-6 [chemicalbook.com]

- 3. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. N-[3-(トリメトキシシリル)プロピル]アニリン | Sigma-Aldrich [sigmaaldrich.com]

- 5. uychem.com [uychem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Methodological & Application

Protocol for surface functionalization with 4-(1-(Trimethoxysilyl)propyl)aniline.

Abstract & Scope

This application note details the protocol for the covalent attachment of 4-(1-(Trimethoxysilyl)propyl)aniline (TMSPA-Analog) to hydroxylated surfaces (silica, glass, quartz, or plasma-treated polymers). Unlike aliphatic aminosilanes (e.g., APTES), aniline-functionalized silanes possess an aromatic ring directly conjugated to the amine or in close proximity, significantly altering their basicity (

This guide addresses the specific challenges of aromatic silanization—specifically the lack of auto-catalysis due to low basicity and the propensity for

Scientific Foundation & Mechanism

The Chemical Challenge: Basicity & Orientation

Standard aminosilanes (APTES) are self-catalyzing; their high basicity accelerates the hydrolysis of alkoxy groups and hydrogen bonding with surface silanols. 4-(1-(Trimethoxysilyl)propyl)aniline , however, is a weak base. It does not effectively scavenge protons to catalyze its own hydrolysis. Consequently, external catalysis (acid/base) or strictly controlled anhydrous deposition is required to prevent disordered multilayer formation.

Reaction Mechanism

The functionalization follows a three-stage mechanism:

-

Hydrolysis: Methoxy groups (-OMe) convert to reactive silanols (-Si-OH) via adventitious water or added acid.

-

Physisorption: Silanols hydrogen-bond to the substrate's surface hydroxyls.

-

Condensation: Thermal curing drives water elimination, forming stable siloxane (Si-O-Si) bonds.

Figure 1: Mechanistic pathway for the covalent attachment of aniline-silanes to hydroxylated surfaces.[1]

Experimental Prerequisites

Materials Checklist

| Component | Grade/Specification | Function |

| Active Silane | 4-(1-(Trimethoxysilyl)propyl)aniline (>95%) | Surface functionalization agent. |

| Solvent A | Toluene (Anhydrous, 99.8%) | Primary solvent for monolayer deposition. |

| Solvent B | Ethanol (95%) + 5% Water | Alternative "Green" solvent (prone to polymerization). |

| Catalyst | Acetic Acid (Glacial) | Promotes hydrolysis in aqueous protocols. |

| Cleaning Agent | Piranha Soln. (3:1 | Removes organics, exposes -OH groups. |

| Inert Gas | Nitrogen or Argon | Prevents premature hydrolysis in bottle. |

Surface Preparation (Critical)

Note: Silanes cannot react with a dirty surface. The density of -OH groups determines the final ligand density.

-

Wash: Sonicate substrates in Acetone (10 min)

Ethanol (10 min) -

Activate: Immerse in Piranha Solution (3:1 conc.

: 30%-

Warning: Piranha solution reacts violently with organics. Use extreme caution.

-

Alternative: Oxygen Plasma (100W, 5 min) is safer and equally effective for glass/silica.

-

-

Dry: Rinse copiously with DI water. Dry under a stream of

gas. Use immediately (within 1 hour) to prevent re-contamination.

Method A: Anhydrous Liquid Phase Deposition (High Precision)

Recommended for drug development and biosensors requiring strictly defined monolayers.

Protocol Steps

-

Reaction Vessel Prep: Use a clean, dry glass staining jar or round-bottom flask. If possible, perform in a glovebox or under a dry

blanket. -

Solution Preparation:

-

Solvent: Anhydrous Toluene.

-

Concentration: 1% - 2% (v/v) of 4-(1-(Trimethoxysilyl)propyl)aniline.

-

Note: Unlike APTES, do not add water. The trace moisture adsorbed on the hydrophilic substrate is sufficient for interfacial hydrolysis without causing bulk polymerization.

-

-

Deposition:

-

Immerse the freshly cleaned substrates into the silane solution.

-

Incubate for 2 to 4 hours at Room Temperature (RT). Seal the vessel to prevent evaporation.

-

Optimization: For denser coverage, heat to 60°C, but this increases the risk of multilayer aggregates.

-

-

Washing (Crucial):

-

Remove substrates and rinse sequentially to remove unbound silanes:

-

Toluene (2x dips)

-

Acetone (1x dip)

-

Ethanol (1x dip)

-

-

-

Curing:

-

Place substrates in an oven at 110°C - 120°C for 30-60 minutes .

-

Why? This drives the condensation reaction (formation of Si-O-Si bonds) and stabilizes the layer against hydrolysis.

-

Method B: Aqueous/Alcohol Phase Deposition (Scalable)

Recommended for bulk coating or when anhydrous solvents are not feasible. Note: This method often yields multilayers.

Protocol Steps

-

Solution Preparation:

-

Mix 95% Ethanol / 5% DI Water .

-

Adjust pH to 4.5 - 5.5 using Acetic Acid.[2] This is critical for aniline silanes to promote hydrolysis.

-

Add silane to a final concentration of 2% (v/v) .

-

-

Hydrolysis Period:

-

Stir the solution for 5-10 minutes before adding substrates. This allows methoxy groups to convert to silanols.

-

Warning: Do not exceed 30 mins; aniline silanes will self-polymerize and turn the solution cloudy.

-

-

Deposition:

-

Dip substrates for 2-5 minutes . (Shorter time is needed as pre-hydrolyzed silanes react fast).

-

-

Washing:

-

Rinse vigorously with Ethanol to remove physisorbed oligomers.

-

-

Curing:

-

Cure at 110°C for 30 minutes .

-

Workflow Visualization

Figure 2: Operational workflow for surface functionalization.

Characterization & Quality Control

| Technique | Expected Result | Interpretation |

| Water Contact Angle | Aniline is moderately hydrophobic compared to bare silica ( | |

| XPS (X-ray Photoelectron Spectroscopy) | N1s peak @ ~399-400 eV | Confirms presence of Nitrogen (amine). Si2p shift indicates Si-C bond. |

| Ellipsometry | Thickness | Consistent with a monolayer of propyl-aniline silane (approx length 10-12 Å). |

| Ninhydrin Test | Purple/Blue Stain | Qualitative test for free amines (less sensitive for aromatic amines than aliphatic). |

Troubleshooting Guide

-

Issue: Cloudy Solution.

-

Cause: Bulk polymerization due to excess water or old silane.

-

Fix: Use fresh anhydrous solvents. Filter solution (0.2

PTFE) if slight haze appears, or discard if milky.

-

-

Issue: Low Surface Nitrogen Content (XPS).

-

Cause: Incomplete hydrolysis or dirty substrate.

-

Fix: Increase Piranha cleaning time. Ensure pH is 4.5-5.5 (Method B).

-

-

Issue: White Haze on Substrate.

-

Cause: Physisorbed silane aggregates.

-

Fix: Sonicate in ethanol/toluene post-reaction for 5 minutes.

-

References

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.

-

Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes.[3][4] Paint & Coatings Industry.

-

Santa Cruz Biotechnology. N-[3-(Trimethoxysilyl)propyl]aniline (CAS 3068-76-6) Product Data.[5][5][6]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for amine-silane chemistry).

- Pasternack, R. M., et al. (2008). Surface Modification of Silica with Aromatic Silanes. Langmuir.

Sources

- 1. A Direct Silanization Protocol for Dialdehyde Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. Innovating Particle Functionalization - Gelest [technical.gelest.com]

- 4. dakenchem.com [dakenchem.com]

- 5. N-[3-(Trimethoxysilyl)propyl]aniline | CAS 3068-76-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE | 3068-76-6 [chemicalbook.com]

Application Note: Functionalization of Silica Nanoparticles with (3-Anilinopropyl)trimethoxysilane (PATMS)

Executive Summary & Scientific Rationale

This guide details the protocol for covalently grafting (3-Anilinopropyl)trimethoxysilane (PATMS) (CAS: 3068-76-6) onto silica nanoparticles (SiNPs). Unlike the ubiquitous (3-Aminopropyl)triethoxysilane (APTES), which presents a primary aliphatic amine, PATMS presents a secondary aromatic amine (aniline) .

Why this matters:

-

-

-

Conductive Polymer Seeding: The surface-bound aniline group serves as an initiation site for the oxidative polymerization of aniline, enabling the formation of core-shell Silica@Polyaniline (Si@PANI) conductive composites [1].

-

Reduced Basicity: The pKa of the anilinium ion (~4.6) is significantly lower than that of the ammonium ion in APTES (~10). This drastically alters the hydrolysis kinetics and requires specific acid catalysis during functionalization, a nuance often overlooked in general protocols.

Chemical Mechanism

Successful silanization requires controlling two competing reactions: Hydrolysis (activation of the silane) and Condensation (bonding to the surface vs. self-polymerization).

The "Aniline Effect" on Catalysis

Standard aminosilanes (APTES) are "self-catalyzing" because their primary amine groups create a basic local environment that accelerates siloxane bond formation. PATMS does not auto-catalyze effectively due to the lower basicity of the aniline nitrogen. Therefore, acid catalysis is strictly required to promote the hydrolysis of methoxy groups to reactive silanols.

Reaction Pathway[1]

-

Acid-Catalyzed Hydrolysis: Methoxy groups (-OCH

) convert to Silanols (-Si-OH).[1] -

Physisorption: Silanols hydrogen-bond with surface hydroxyls (Si-OH) on the nanoparticle.

-

Covalent Condensation: Heating drives water elimination, forming stable siloxane (Si-O-Si) bonds.

Figure 1: Mechanistic pathway for acid-catalyzed silanization of PATMS.

Materials & Reagents

| Component | Grade/Specification | Function |

| Silica Nanoparticles | Amorphous, non-porous (e.g., Stöber) or Mesoporous (MCM-41) | Substrate |

| PATMS | (3-Anilinopropyl)trimethoxysilane (97%+) | Functional Silane |

| Solvent | Toluene (Anhydrous) OR Ethanol (95%) | Reaction Medium |

| Catalyst | Glacial Acetic Acid | Hydrolysis Promoter |

| Wash Solvent | Ethanol / Acetone | Removal of physisorbed silane |

Safety Note: PATMS is moisture-sensitive.[2] Store under nitrogen/argon. The aniline moiety can oxidize (darken) upon prolonged air exposure.

Experimental Protocols

I present two methodologies. Choose based on your application requirements.

Method A: Anhydrous Toluene Reflux (High Density / Monolayer)

Best for: Precise surface characterization, electronic applications, and maximum covalent bonding density.

Protocol:

-

Activation (Critical): Disperse 500 mg SiNPs in 20 mL ethanol. Sonicate for 10 min. Add 2 mL ammonia (28%) and stir for 30 min to maximize surface silanol (-OH) density. Centrifuge, wash with water then ethanol, and dry under vacuum at 100°C for 4 hours . (Removes physisorbed water that causes silane polymerization).

-

Reaction Mix: Suspend dried SiNPs (500 mg) in 50 mL Anhydrous Toluene .

-

Silane Addition: Add 0.5 mL PATMS (approx. 1% v/v) under inert atmosphere (N

purge). -

Reflux: Heat to 110°C (Reflux) for 12–24 hours .

-

Why Reflux? High temperature drives the condensation reaction (Step 3 in Fig 1) which is kinetically slow for bulky silanes.

-

-

Purification: Centrifuge (10,000 rpm, 15 min). Discard supernatant.

-

Washing: Resuspend in Toluene (1x) then Ethanol (2x) with sonication.

-

Self-Validation: The supernatant must be clear. If cloudy, free silane polymer is still present.

-

-

Curing: Dry particles at 80°C for 6 hours . This "locks" the siloxane network.

Method B: Aqueous-Ethanol (Green / Bulk Functionalization)

Best for: Large scale synthesis, pre-seeding for PANI polymerization.

Protocol:

-

Solvent Prep: Prepare 50 mL of 95% Ethanol / 5% Water .

-

Acidification: Adjust pH to 4.5 – 5.0 using Glacial Acetic Acid.

-

Silane Hydrolysis: Add 1.0 mL PATMS to the solvent. Stir for 15-30 minutes .

-

Observation: The solution should remain clear. Cloudiness indicates premature polymerization.

-

-

Particle Addition: Add 500 mg SiNPs. Sonicate for 10 min to disperse.

-

Reaction: Stir at 60°C for 6 hours .

-

Washing: Centrifuge and wash extensively with Ethanol (3x) to remove physically adsorbed silane oligomers.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Method A (Toluene Reflux).

Characterization & Self-Validation

To ensure scientific integrity, you must validate the functionalization using the following metrics.

| Technique | Parameter | Expected Result (Success Criteria) | Mechanism of Detection |

| FTIR | 1600 cm | Appearance of sharp peaks | C=C aromatic ring stretching vibrations [2]. |

| FTIR | 2800–3000 cm | Weak bands | C-H stretching of the propyl linker. |

| TGA | Mass Loss (200–600°C) | 5% – 15% weight loss | Decomposition of the organic anilinopropyl chain. |

| Zeta Potential | pH vs. mV Curve | Shift in IEP | IEP shifts from ~2.5 (Bare Silica) to ~5.0–6.0 (Aniline modified). |

| Visual | Color | Off-white / Pale Yellow | Pure silica is white; Aniline groups impart a slight yellow tint. |

Troubleshooting Guide

-

Problem: Particles are aggregated/clumped.

-

Cause: Too much water in Method A, or insufficient washing in Method B leading to silane "bridging" between particles.

-

Fix: Ensure strict anhydrous conditions for Method A. Increase sonication during washing steps.

-

-

Problem: Solution turns dark brown/pink.

-

Cause: Oxidation of the aniline group.

-

Fix: Perform reaction under Nitrogen/Argon. Use fresh PATMS.

-

References

-

Smolecule. N-[3-(Trimethoxysilyl)propyl]aniline Product Information & Applications. (Accessed 2023).[3][5] Link

-

ResearchGate. FTIR thermal analysis on organofunctionalized silica gel. (2001). J. Braz.[6] Chem. Soc. Link

-

BenchChem. A Detailed Method for Silyl Functionalization of Silica Nanoparticles. (2025).[1][7][8][9][10] Link

-

PubChem. N-[3-(Trimethoxysilyl)propyl]aniline Compound Summary. (CAS 3068-76-6).[2][3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]

- 4. Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: N-[3-(Trimethoxysilyl)propyl]aniline as a High-Performance Adhesion Promoter for Epoxy Resin Systems

Introduction: Bridging the Interfacial Gap in Epoxy Applications

Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composites due to their exceptional mechanical strength, chemical resistance, and thermal stability.[1] However, achieving a durable and robust bond between the organic epoxy matrix and inorganic substrates—such as glass, metals, and mineral fillers—presents a significant challenge.[2][3] This disparity in surface chemistry often leads to a weak interface, which can be a primary failure point, especially under environmental stress like moisture or thermal cycling.

Silane coupling agents are a critical class of materials designed to overcome this incompatibility.[4][5] These bifunctional molecules act as a chemical bridge, forming stable covalent bonds with both the inorganic substrate and the organic resin matrix.[5][6] Among these, N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) has emerged as a highly effective adhesion promoter for epoxy systems.[7][8][9] Its unique molecular structure, featuring a trimethoxysilyl group for inorganic surface reactivity and an aniline group for organic polymer integration, allows for the creation of a robust and resilient interphase.[6]

This document provides a detailed technical guide for researchers, scientists, and formulation professionals on the mechanism, application, and optimization of TMSPA to enhance the adhesion of epoxy resins.

Physicochemical Properties of N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA)

A thorough understanding of the physical and chemical properties of TMSPA is essential for its effective application.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅NH(CH₂)₃Si(OCH₃)₃ | [10] |

| Molecular Weight | 255.39 g/mol | [10][11] |

| CAS Number | 3068-76-6 | [11][12] |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Density (at 25 °C) | 1.07 g/mL | [8][13] |

| Boiling Point | ~310 °C | [8][13] |

| Refractive Index (n20/D) | ~1.506 | [8][13] |

| Synonyms | (3-Anilinopropyl)trimethoxysilane, N-Phenylaminopropyltrimethoxysilane | [10][13] |

The Covalent Bridging Mechanism of TMSPA

The efficacy of TMSPA lies in its dual-reactivity, enabling it to form a durable link between the inorganic substrate and the epoxy resin. This process occurs in three primary stages: hydrolysis, condensation, and interfacial coupling.

-

Hydrolysis: The trimethoxysilyl end of the TMSPA molecule reacts with water, typically from atmospheric moisture or added to the solvent, to form reactive silanol groups (-Si(OH)₃) and methanol as a byproduct.[14] This is the initial activation step and is crucial for subsequent bonding to the substrate. The rate of hydrolysis is influenced by pH, with acceleration under both acidic and basic conditions.[14][15]

-

Condensation and Substrate Bonding: The newly formed silanol groups are highly reactive towards hydroxyl groups present on the surface of inorganic substrates (e.g., M-OH on a metal oxide surface). They condense to form stable, covalent oxane bonds (M-O-Si).[16][17] The silanols can also self-condense to form a cross-linked polysiloxane network at the interface, creating a robust, multi-bonded primer layer.[14]

-

Interfacial Coupling with Epoxy Resin: The aniline functional group at the opposite end of the TMSPA molecule provides the organic-reactive site. The active hydrogen on the secondary amine of the aniline group can participate in the curing reaction of the epoxy resin by reacting directly with an epoxide ring.[1] This reaction covalently incorporates the TMSPA molecule, and by extension the entire substrate, into the cross-linked epoxy polymer network, completing the chemical bridge.

Experimental Protocols for Application

Successful application requires meticulous attention to substrate preparation, solution handling, and curing procedures. The following protocols provide a robust framework for utilizing TMSPA.

Protocol 1: Substrate Preparation

The objective is to create a clean, chemically active surface with exposed hydroxyl groups for the silane to bond with.

-

Degreasing: Thoroughly clean the substrate surface with a solvent like acetone or isopropanol to remove organic contaminants, oils, and grease. Use an ultrasonic bath for 10-15 minutes for enhanced cleaning of complex parts.

-

Mechanical Abrasion (Optional, for Metals): For robust metal oxides, lightly abrade the surface using sandblasting or fine-grit sandpaper (e.g., 400 grit). This removes inactive oxide layers and increases surface area.

-

Final Cleaning: Rinse or wipe the surface again with a clean solvent to remove any particulate matter from abrasion.

-

Drying: Dry the substrate completely using a stream of dry, oil-free air or nitrogen, or by placing it in an oven at 110°C for 15-30 minutes. Ensure the substrate is at room temperature before applying the silane solution.

Protocol 2: Silane Solution Preparation and Application

-

Solvent Preparation: Prepare a solvent blend of 95% ethanol and 5% deionized water (by volume). The water is essential for the hydrolysis of the trimethoxysilyl groups.

-

Silane Solution: Add TMSPA to the solvent blend to achieve a final concentration between 0.5% and 2.0% by weight. Stir the solution gently.

-

Hydrolysis (Activation): Allow the solution to stand for approximately 30-60 minutes at room temperature. This "pre-hydrolysis" period allows the silane to activate by forming silanol groups.[14] The solution should be used within 4-8 hours of preparation.

-

Application: Apply the activated silane solution to the prepared substrate using one of the following methods:

-

Dipping: Immerse the substrate in the solution for 1-2 minutes.

-

Wiping: Apply with a clean, lint-free cloth.

-

Spraying: Use a low-pressure spray to apply a thin, uniform coat.

-

-

Reaction Time: Allow the treated substrate to air dry for 5-10 minutes to let the solvent evaporate and the silane to begin orienting on the surface.

Protocol 3: Curing of the Silane Layer

This step is critical for removing residual solvent and promoting the covalent bonding of the silane to the substrate.

-

Drying/Curing: Place the silane-treated substrate in an oven at 100-110°C for 15-30 minutes. This thermal treatment drives the condensation reaction between the silanol groups and the substrate surface hydroxyls.[18]

-

Cooling: Allow the substrate to cool to ambient temperature in a low-humidity environment (e.g., a desiccator) before applying the epoxy resin.

Protocol 4: Epoxy Resin Application

-

Epoxy Preparation: Prepare the epoxy resin and hardener according to the manufacturer's specified mix ratio.

-

Application: Apply the mixed epoxy system to the silane-treated surface.

-

Curing: Cure the epoxy assembly following the manufacturer's recommended schedule (time and temperature).[1][19] The aniline group of the TMSPA will co-react with the epoxy during this final curing stage.

Optimization and Characterization

To ensure the protocol is optimized for a specific application, consider the following parameters and validation methods.

Key Performance Variables

-

Silane Concentration: While 0.5-2.0% is a typical range, the optimal concentration depends on the substrate's surface area and reactivity. Excessive concentration can lead to thick, brittle silane layers that form a weak boundary, compromising adhesion.

-

pH: The pH of the hydrolyzing solution can be adjusted to control the rates of hydrolysis and condensation. The hydrolysis rate is lowest at neutral pH, while the condensation rate is slowest around pH 4.[15]

-

Curing Conditions: Both time and temperature for the silane cure and final epoxy cure are critical. Under-curing the silane layer can result in incomplete bonding to the substrate, while over-curing can reduce the reactivity of the aniline group towards the epoxy.

Validation Techniques

-

Contact Angle Measurement: A significant decrease in the water contact angle on a substrate after silane treatment indicates successful surface modification and increased surface energy, which is favorable for wetting by the epoxy resin.[20]

-

Adhesion Strength Testing: Quantify the improvement in bond strength using standardized tests such as lap shear (ASTM D1002) or peel tests (ASTM D1876).

-

Spectroscopic Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the presence of characteristic Si-O-Si and Si-O-Metal peaks, verifying the chemical changes at the interface.[20]

Safety and Handling

N-[3-(Trimethoxysilyl)propyl]aniline requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

-

Hazards: TMSPA is corrosive and can cause severe skin burns and eye damage.[21] It may also cause skin sensitization.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[22]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[21] TMSPA is moisture-sensitive; exposure to atmospheric moisture will initiate hydrolysis.[13]

References

-

N-(3-(Trimethoxysilyl)propyl)aniline | CAS#:3068-76-6. (Chemsrc) [Link]

-

N-[3-(Trimethoxysilyl)propyl]aniline: A Powerful Chemical for Coatings and Adhesives. (INNO SPECIALTY CHEMICALS) [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (Langmuir) [Link]

-

Effect of Silane Coupling Treatment on the Adhesion between Polyamide and Epoxy Based Composites Reinforced with Carbon Fibers. (MDPI) [Link]

-

Safety Data Sheet - N-((Trimethoxysilyl)methyl)aniline. (Angene Chemical) [Link]

-

Adhesion Promoters Archives. (ADDAPT Chemicals BV) [Link]

-

Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (PMC - NIH) [Link]

-

A review on the structure and characterization techniques of silane/matrix interphases. (Semantic Scholar) [Link]

-

What is the Chemistry behind Adhesion Promoters?. (CAPLINQ BLOG) [Link]

-

Application of 3-Methacryloxypropyltrimethoxysilane. (Nanjing Chemical Material Corp.) [Link]

- Silane triol capped epoxy-adhesion promotor for adhesive-bonded metal substrates.

-

Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. (ResearchGate) [Link]

-

Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. (ResearchGate) [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (Semantic Scholar) [Link]

-

N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE. (Chemdad) [Link]

-

N-[3-(Trimethoxysilyl)propyl]aniline: A Versatile Component for Material Enhancement. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

Mastering Material Interfaces: The Role of Epoxy Silane Coupling Agents. (NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. (SiSiB SILICONES) [Link]

-

Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. (MDPI) [Link]

-

Curing Agents for Epoxy Resin. (Three Bond Technical News) [Link]

-

Paint & Coatings Additives. (Advanced Polymer, Inc.) [Link]

-

The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer. (PMC - NIH) [Link]

-

Primer - adhesion agent for epoxy resins. (HP-Textiles) [Link]

-

Molecular Origin of Adhesion at Epoxy Resin-Titania Composite Interfaces: Crystal Phase and Hydroxylation Effects. (PubMed) [Link]

-

Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. (ResearchGate) [Link]

Sources

- 1. threebond.co.jp [threebond.co.jp]

- 2. Adhesion Promoters and Coupling Agents – BYK [byk.com]

- 3. Molecular Origin of Adhesion at Epoxy Resin-Titania Composite Interfaces: Crystal Phase and Hydroxylation Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.caplinq.com [blog.caplinq.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy N-[3-(Trimethoxysilyl)propyl]aniline | 3068-76-6 [smolecule.com]

- 7. innospk.com [innospk.com]

- 8. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE | 3068-76-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. N- 3-(Trimethoxysilyl)propyl aniline 3068-76-6 [sigmaaldrich.com]

- 11. N-[3-(Trimethoxysilyl)propyl]aniline | CAS 3068-76-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. N-(3-(Trimethoxysilyl)propyl)aniline | CAS#:3068-76-6 | Chemsrc [chemsrc.com]

- 13. N-[3-(TRIMETHOXYSILYL)PROPYL]ANILINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. fishersci.com [fishersci.com]

- 22. angenechemical.com [angenechemical.com]

Application Notes and Protocols: A Guide to Surface Modification of Metal Oxides with Aminosilanes

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the surface modification of metal oxides with aminosilanes. The content is structured to deliver not just procedural steps, but also the underlying scientific principles to empower users to optimize these techniques for their specific applications.

Introduction: The "Why" of Surface Modification

Metal oxides, with their diverse properties, are foundational materials in numerous scientific and technological fields. However, their bare surfaces often lack the specific functionalities required for advanced applications such as targeted drug delivery, biosensing, and catalysis.[1][2] Surface modification with aminosilanes provides a robust and versatile method to introduce amine (NH2) functional groups onto the metal oxide surface.[1] These amine groups serve as chemical handles for the covalent attachment of a wide array of molecules, including drugs, proteins, and targeting ligands, thereby enhancing dispersibility and biocompatibility.[1][3]

The process, known as silanization, leverages the reactivity of organofunctional alkoxysilanes with surface hydroxyl groups present on most metal oxides, such as silicon dioxide, titanium dioxide, aluminum oxide, and zinc oxide.[4] This guide will focus on the most commonly used aminosilane, (3-Aminopropyl)triethoxysilane (APTES), due to its widespread use and well-documented chemistry.[1][4]

The Chemistry of Aminosilane Grafting: A Two-Step Dance

The covalent attachment of aminosilanes to a metal oxide surface is a complex process governed by two primary reactions: hydrolysis and condensation.[4] The reaction conditions heavily influence the quality, uniformity, and stability of the resulting aminosilane layer.[4]

Hydrolysis: The Activation Step

In the presence of water, the alkoxy groups (e.g., ethoxy groups in APTES) of the aminosilane hydrolyze to form reactive silanol groups (Si-OH).[4] This step is crucial for the subsequent reaction with the surface. While anhydrous organic solvents are often used for deposition to control polymerization in solution, a small amount of surface-adsorbed water is necessary for the hydrolysis to occur at the interface.[4]

Condensation: The Bonding Step

The newly formed silanol groups on the aminosilane can then condense in two ways:

-

Surface Grafting: They can react with the hydroxyl groups (-OH) on the metal oxide surface to form stable siloxane bonds (M-O-Si, where M is the metal).[5] This is the desired reaction for surface modification.

-

Self-Condensation (Polymerization): Silanol groups from different aminosilane molecules can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of multilayers or aggregates in solution.[4][6] This is often an undesired side reaction that can lead to non-uniform coatings.[6]

The amine group of the aminosilane can itself catalyze both the hydrolysis and condensation reactions.[4][7]

Caption: Experimental workflows for solution-phase and vapor-phase aminosilane deposition.

Characterization of Aminosilane-Modified Surfaces

A multi-technique approach is essential to confirm the successful modification and to understand the quality of the aminosilane layer.

| Technique | Information Obtained | Typical Results for Successful Modification |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of Nitrogen (N 1s) and Silicon (Si 2p) peaks. Analysis of the Si 2p peak can reveal the formation of Si-O-M and Si-O-Si bonds. [5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups. | Appearance of peaks corresponding to N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and Si-O-Si vibrations (~1000-1100 cm⁻¹). [5] |

| Contact Angle Goniometry | Surface hydrophobicity/hydrophilicity. | An increase in the water contact angle from a very low value for the clean, hydrophilic metal oxide surface to around 45-60° for an aminosilanized surface. [4] |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Can be used to assess the uniformity of the deposited layer and to measure its thickness via scratch tests. [4][8] |

| Ellipsometry | Precise measurement of thin film thickness. | Provides quantitative data on the thickness of the aminosilane layer, which can be correlated with deposition conditions. [4] |

| Zeta Potential Measurement | Surface charge as a function of pH. | A shift in the isoelectric point and a positive surface charge at neutral pH due to the protonation of the amine groups. [9] |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and dispersion of nanoparticles. | Can visualize the coating on nanoparticles and assess their aggregation state before and after modification. [10][11] |

Stability of Aminosilane Layers: A Critical Consideration

A significant challenge in the application of aminosilane-modified surfaces, particularly in aqueous environments, is the hydrolytic stability of the siloxane bonds. [12][13][14]The amine functionality can catalyze the hydrolysis of these bonds, leading to the loss of the covalently attached layer over time. [4][7][13] Factors Influencing Stability:

-

Reaction Conditions: Layers prepared in anhydrous toluene at elevated temperatures tend to be denser and more hydrolytically stable. [12][13]* Curing: Proper thermal curing after deposition is crucial for forming a stable, cross-linked network. [15]* Aminosilane Structure: The length of the alkyl chain in the aminosilane can affect stability. For instance, N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) has shown greater stability than APTES. [12][13][14]* pH of the Environment: The stability of siloxane bonds is pH-dependent.

Applications in Drug Development

The amine-functionalized surfaces of metal oxides are highly valuable in the field of drug development.

-